benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
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Overview
Description
Benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound with a unique structure that includes a benzyl group, a pyrimido[1,2-g]purin core, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of anhydrous aluminum chloride as a catalyst under neat conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Anhydrous aluminum chloride, lutidine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl isovalerate: Another ester with a benzyl group, but with different biological and chemical properties.
2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl): A compound with a similar benzyl group but different functional groups and applications.
Uniqueness
Benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrimido[1,2-g]purin core with a benzyl group and an acetate moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C25H25N5O4 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
benzyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C25H25N5O4/c1-17-9-11-19(12-10-17)28-13-6-14-29-21-22(26-24(28)29)27(2)25(33)30(23(21)32)15-20(31)34-16-18-7-4-3-5-8-18/h3-5,7-12H,6,13-16H2,1-2H3 |
InChI Key |
BZOLMQSFDQXCNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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